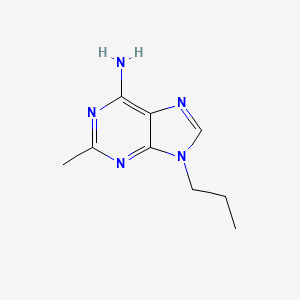
4-(1H-Imidazol-1-yl)-2-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Imidazol-1-yl)-2-nitropyridine is a heterocyclic compound that features both an imidazole ring and a nitropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-nitropyridine typically involves the condensation of 4-chloro-2-nitropyridine with imidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the imidazole ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-(1H-Imidazol-1-yl)-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-(1H-Imidazol-1-yl)-2-aminopyridine.
Substitution: Formation of various substituted imidazole derivatives.
科学研究应用
4-(1H-Imidazol-1-yl)-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and catalysts
作用机制
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-nitropyridine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The compound’s ability to interact with enzymes and receptors makes it a potential candidate for drug development .
相似化合物的比较
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Contains a phenol group instead of a nitropyridine moiety.
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitropyridine moiety.
4-(1H-Imidazol-1-yl)phenylmethanone: Contains a ketone group instead of a nitropyridine moiety
Uniqueness
4-(1H-Imidazol-1-yl)-2-nitropyridine is unique due to the presence of both an imidazole ring and a nitropyridine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C8H6N4O2 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC 名称 |
4-imidazol-1-yl-2-nitropyridine |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-5-7(1-2-10-8)11-4-3-9-6-11/h1-6H |
InChI 键 |
NJSMRKRJTNODRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1N2C=CN=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





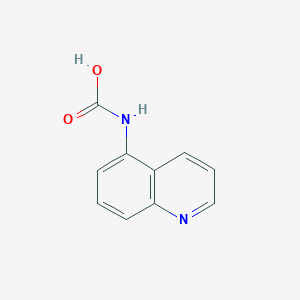

![7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine](/img/structure/B11904060.png)
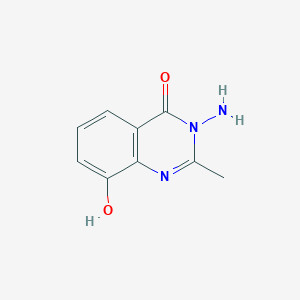

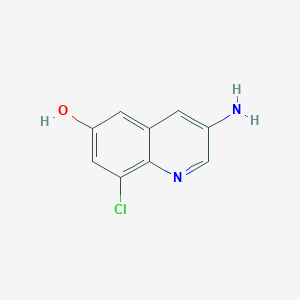
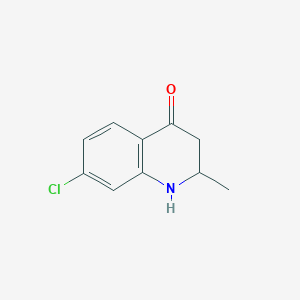
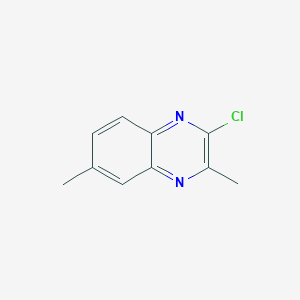
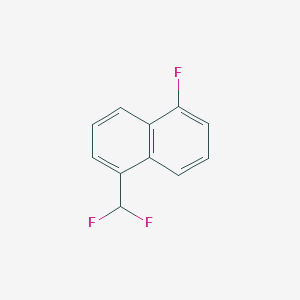
![3'-Ethynyl-[1,1'-biphenyl]-3-amine](/img/structure/B11904101.png)
